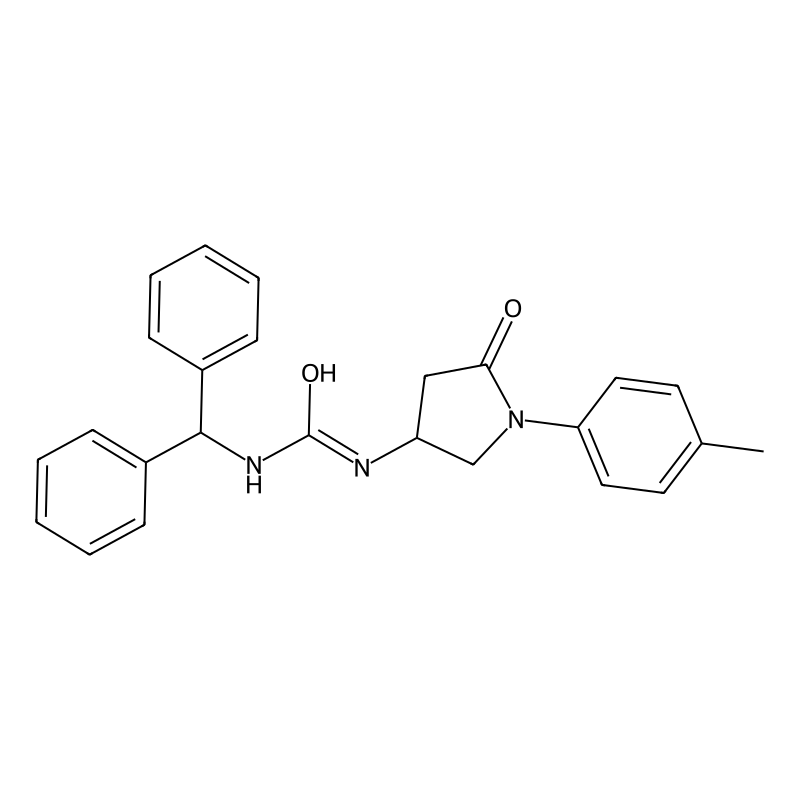1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic compound characterized by a complex structure that includes a benzhydryl group, a pyrrolidinone ring, and a urea moiety. Its molecular formula is and it has been identified with the CAS number 891090-38-3. This compound is notable for its potential applications in medicinal chemistry and its unique combination of functional groups, which may confer specific chemical and biological properties.
- Oxidation: This reaction introduces oxygen-containing functional groups into the molecule, often using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
- Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines from the original compound.
- Substitution: The compound can also participate in nucleophilic substitution reactions, where functional groups within the benzhydryl or pyrrolidinone moieties are replaced by other groups.
These reactions allow for the modification of the compound, potentially enhancing its biological activity or altering its chemical properties.
The synthesis of 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Intermediates: Starting with benzhydryl chloride and a pyrrolidinone derivative.
- Reaction Conditions: The reaction is generally carried out in solvents like dichloromethane or tetrahydrofuran, often in the presence of catalysts such as triethylamine to facilitate the reaction.
- Purification: After synthesis, the product is purified using techniques such as flash chromatography to obtain the desired compound in high purity .
Industrial methods may adapt these processes for larger-scale production, optimizing conditions for yield and purity.
The unique structure of 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea makes it useful in several fields:
- Chemistry: It serves as a building block for synthesizing more complex molecules.
- Biology: Its potential biological activities make it a candidate for drug development targeting specific pathways.
- Industry: The compound is explored for developing new materials with unique properties.
Studies on 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea's interactions with biological targets are critical for understanding its pharmacological potential. These studies typically involve assessing how the compound binds to enzymes or receptors and how it influences their activity. Such investigations help elucidate its role in various biological processes and its potential therapeutic applications.
Several compounds share structural similarities with 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea. Notable examples include:
| Compound Name | Structural Features | Differences |
|---|---|---|
| 1-Benzhydryl-3-(5-oxo-1-(phenyl)pyrrolidin-3-yl)urea | Contains a phenyl group instead of p-tolyl | May exhibit different reactivity due to electronic effects |
| 1-Benzhydryl-3-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)urea | Features a meta-tolyl group | Alters steric and electronic properties compared to para-tolyl |
Uniqueness
The uniqueness of 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-y)urea lies in its specific combination of functional groups that confer distinct chemical and biological properties. Its ability to undergo diverse chemical modifications enhances its utility in research applications, setting it apart from similar compounds .








